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Introduction

PAM-1, a puromycin-sensitive aminopeptidase in Caenorhabditis elegans, is a critical regulator

of early embryonic development.[1][2] It plays essential roles in oocyte maturation, timely exit

from meiosis, establishment of anterior-posterior (A-P) polarity, centrosome positioning, and

proper chromosome segregation.[1][3][4][5][6] Mutations in the pam-1 gene are maternal-effect

embryonic lethal, with a significant reduction in embryo viability, highlighting its importance in

reproduction and development.[5] Furthermore, PAM-1 is the C. elegans ortholog of the human

puromycin-sensitive aminopeptidase NPEPPS, which is implicated in neurodegenerative

diseases like Alzheimer's, making PAM-1 a valuable model for studying the broader functions

of this conserved protein family.[7]

The CRISPR/Cas9 system provides a powerful tool for precisely engineering the C. elegans

genome to study the in vivo function of PAM-1.[8][9] This document provides detailed

application notes and protocols for utilizing CRISPR/Cas9 to generate pam-1 knockout mutants

and outlines methods for analyzing the resulting phenotypes.
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Quantitative Data on pam-1 Mutant Phenotypes
The following tables summarize quantitative data from studies on pam-1 mutants, providing key

metrics for phenotypic analysis.

Table 1: Embryonic Viability and Polarity Defects in pam-1 Mutants

Phenotype Wild-Type pam-1 Mutant Reference

Embryo Hatch Rate >99% <15% [5]

Pseudocleavage Present Reduced or Absent [2]

Asymmetric First

Division
Present Reduced or Absent [2]

Table 2: Mitotic Defects in pam-1 Mutant Embryos

Mitotic Parameter Wild-Type
pam-1(or403)
Mutant

Reference

PNEBD to Metaphase

(sec)
129.5 132.8 [5]

Metaphase to

Anaphase (sec)
68.9 127.3 (p<0.0001) [5]

Anaphase to

Cytokinesis (sec)
114.3 118.4 [5]

Total Mitosis (PNEBD

to CC) (sec)
312.7 378.5 (p<0.0001) [5]

Embryos with DNA

Bridges
0% 23% [5]

Embryos with

Malformed Nuclei (2-

cell stage)

0% 28% [5]
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PNEBD: Pronuclear Envelope Breakdown; CC: Cortical Contraction

Table 3: Germline Development Defects in pam-1 Mutants

Germline
Parameter

Wild-Type (N2)
pam-1(ne4176)
Mutant

pam-1(or282)
Mutant

Reference

Number of

Gonads

Analyzed

54 46 40 [10]

Gonads with Pex

Phenotype (%)
0% 47.8% 50% [10]

Mean Total

Nuclei
158.4 185.7 170.8 [10]

Mean Mitotic

Nuclei
40.5 40.6 39.8 [10]

Mean Transition

Nuclei
39.5 29.8 32.5 [10]

Mean Pachytene

Nuclei
78.4 115.3 98.5 [10]

Pex Phenotype: Pachytene exit defective, characterized by an accumulation of pachytene-

stage nuclei.[10]

Signaling Pathways and Logical Relationships
PAM-1 Signaling in Early Embryogenesis
PAM-1 acts at a critical juncture in the oocyte-to-embryo transition, influencing both cell cycle

progression and the establishment of embryonic polarity. Its function in polarity is primarily

through ensuring the correct positioning of the sperm-donated centrosome.

Caption: PAM-1's multifaceted role in early C. elegans development.

Experimental Workflow for Generating pam-1 Knockouts
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This diagram outlines the key steps for creating a pam-1 knockout in C. elegans using

CRISPR/Cas9, from initial design to final confirmation.

1. Design sgRNAs & Repair Template
(Target pam-1 exons)

2. Prepare Injection Mix
(Cas9, sgRNAs, co-injection markers)

3. Microinject Young Adult
Hermaphrodite Gonads

4. Screen F1 Progeny
(e.g., for Roller phenotype from pRF4)

5. Isolate F1 Animals
& Screen for pam-1 Edit by PCR

6. Sequence PCR Products
to Confirm Edit

7. Homozygose the Mutation
& Establish Stable Line

Click to download full resolution via product page

Caption: Workflow for CRISPR/Cas9-mediated knockout of pam-1 in C. elegans.

Experimental Protocols
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Protocol 1: Generation of pam-1 Knockout Allele using
CRISPR/Cas9
This protocol details the generation of a deletion allele in the pam-1 gene using a plasmid-

based Cas9 expression system and a co-injection marker.

1. Design of sgRNAs and Repair Template a. Identify the genomic locus of pam-1 (Gene ID:

F49E8.3) on chromosome IV using WormBase. b. Select two sgRNA target sites flanking a

critical exon or the start codon of the pam-1 gene. Use a web-based tool to design sgRNAs

with high specificity to minimize off-target effects. The target sequence must be followed by a

Protospacer Adjacent Motif (PAM), typically 5'-NGG-3' for S. pyogenes Cas9. c. (Optional, for

precise deletions) Design a single-stranded DNA oligonucleotide (ssODN) repair template with

~35-50 bp homology arms flanking the desired deletion site.

2. Preparation of Injection Mix a. Clone the designed sgRNA sequences into a Cas9

expression vector such as pDD162 (Peft-3::Cas9 + sgRNA). b. Prepare the final injection mix in

microinjection buffer (e.g., 20 mM potassium phosphate, 3 mM potassium citrate, pH 7.5). A

typical mix includes:

pDD162-pam-1-sgRNA1 plasmid: 50 ng/µl
pDD162-pam-1-sgRNA2 plasmid: 50 ng/µl
pRF4 (rol-6(su1006)) co-injection marker: 100 ng/µl
(Optional) pam-1 ssODN repair template: 50 ng/µl c. Centrifuge the mix at maximum speed
for 10 minutes to pellet any debris before loading into the microinjection needle.

3. Microinjection a. Anesthetize young adult N2 (wild-type) hermaphrodites on an agarose pad.

b. Using a compound microscope with DIC optics, inject the CRISPR mix into the distal arm of

one or both gonad syncytia. c. Recover injected worms (P0s) to individual NGM plates seeded

with OP50 bacteria and incubate at 20-25°C.

4. Screening and Isolation of Mutants a. After 3-4 days, screen the F1 progeny for the "Roller"

phenotype, which indicates successful injection and uptake of the plasmid mix. b. Isolate

individual Roller F1s to new plates and allow them to self-fertilize. c. Once the F1s have laid

eggs, lyse the parent worm for molecular analysis.
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5. Molecular Confirmation of the Edit a. Perform single-worm PCR on the F1 lysate using

primers that flank the targeted pam-1 region. b. Run the PCR products on an agarose gel. A

successful deletion will result in a smaller PCR product compared to the wild-type allele. c.

Purify and sequence the PCR products from candidate mutant lines to confirm the precise

nature of the deletion.

6. Establishment of a Homozygous Mutant Line a. From the progeny (F2 generation) of a

confirmed heterozygous F1, isolate multiple non-Roller individuals. b. Perform single-worm

PCR on these F2s to identify individuals homozygous for the pam-1 deletion. c. Maintain the

confirmed homozygous line for phenotypic analysis. Note that pam-1 mutants are temperature-

sensitive and should be maintained at a permissive temperature (e.g., 15°C).[3]

Protocol 2: Phenotypic Analysis of pam-1 CRISPR
Mutants
1. Analysis of Embryonic Lethality a. Culture the homozygous pam-1 mutant and wild-type N2

strains at the restrictive temperature (25°C) for at least 5 hours.[3] b. Pick individual L4-stage

hermaphrodites to separate plates and allow them to lay eggs for a defined period (e.g., 4-6

hours). c. Remove the parent worm and count the total number of eggs laid (N_total). d. After

24-36 hours, count the number of unhatched eggs (N_unhatched). e. Calculate the percentage

of embryonic lethality as: (N_unhatched / N_total) * 100.

2. Live Imaging of Mitosis and Chromosome Segregation a. Cross the pam-1 mutant strain with

a strain expressing fluorescently tagged histones (e.g., GFP::H2B) and tubulin (e.g.,

mCherry::TBA-2) to visualize chromosomes and microtubules, respectively. b. Dissect gravid

hermaphrodites in M9 buffer to release embryos. c. Mount the embryos on a 2% agarose pad

for live imaging using a spinning-disk confocal microscope. d. Acquire time-lapse images of the

first mitotic division. e. Quantify the duration of mitotic phases (e.g., from pronuclear envelope

breakdown to anaphase onset).[5] f. Score for chromosome segregation defects, such as

lagging chromosomes or anaphase bridges.[5]

3. Analysis of A-P Polarity Establishment a. Use the same imaging setup as in Protocol 2.2. b.

Observe early one-cell embryos for signs of polarity establishment, including the formation of a

pseudocleavage furrow and asymmetric positioning of the first mitotic spindle. c. To visualize

PAR protein localization, cross the pam-1 mutant with strains expressing fluorescently tagged
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PAR proteins (e.g., PAR-2::GFP). d. Quantify the percentage of embryos that fail to correctly

localize the posterior PAR domain.

4. Quantification of Germline Defects a. Culture worms at the restrictive temperature. b. Mount

young adult hermaphrodites on slides and stain with DAPI to visualize nuclei. c. Image the

entire gonad using a fluorescence microscope. d. Count the number of nuclei in the mitotic,

transition, and pachytene zones of the germline. e. Score gonads for the pachytene exit

defective (Pex) phenotype, identified by an extended region of pachytene-stage nuclei.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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